![molecular formula C19H17F3N2O3S B3002714 3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-53-5](/img/structure/B3002714.png)
3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of ring-fluorinated isoquinolines and quinolines has been demonstrated through the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines. This process involves the treatment of N-substituted p-toluenesulfonamides with a base, such as NaH, KH, or Et3N, leading to the formation of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives in high yields . Although the compound , 3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, is not directly mentioned, the methodology could potentially be applied to its synthesis given the structural similarities.
Molecular Structure Analysis
The crystal structure of a related compound, 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one, has been characterized using various techniques including single-crystal X-ray diffraction. This compound crystallizes in the triclinic crystal system and belongs to the P-1 space group. The detailed crystallographic parameters provide insights into the molecular conformation and packing within the crystal lattice . These findings could inform the molecular structure analysis of the compound of interest, as they share the quinoxaline moiety.
Chemical Reactions Analysis
The research on new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines provides a foundation for understanding the chemical reactivity of compounds with trifluoromethyl groups attached to a quinoxaline ring. Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a variety of derivatives were synthesized, showcasing the versatility of the quinoxaline core in undergoing chemical transformations to introduce different functional groups . This knowledge can be extrapolated to predict the reactivity of the trifluoromethyl group in the target compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the crystallographic data of a related quinoxaline derivative suggest that such compounds may have significant molecular rigidity and density, which could influence their physical properties such as melting point and solubility. The presence of the trifluoromethyl group is known to impact the chemical stability and reactivity of molecules, as seen in the synthesis of various quinoxaline derivatives . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for its potential applications.
作用机制
未来方向
属性
IUPAC Name |
2-oxo-N-[2-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c20-19(21,22)15-5-1-2-6-16(15)23-28(26,27)14-10-12-4-3-9-24-17(25)8-7-13(11-14)18(12)24/h1-2,5-6,10-11,23H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMNUUFYOCWDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4C(F)(F)F)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

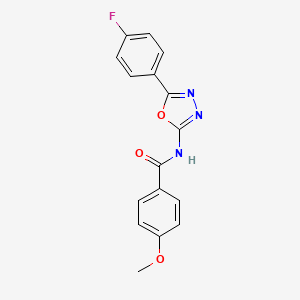

![3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B3002634.png)
![N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3002635.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B3002636.png)
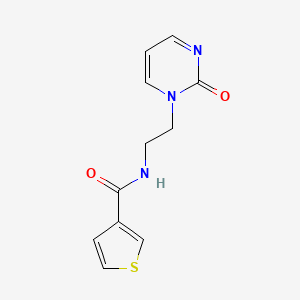
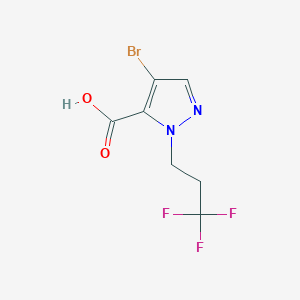
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B3002639.png)
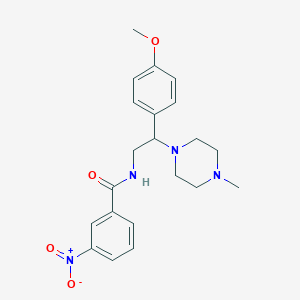
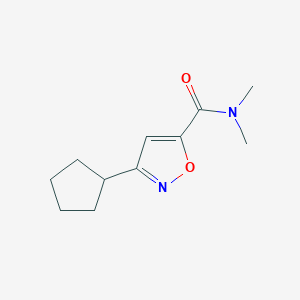
![4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3002644.png)
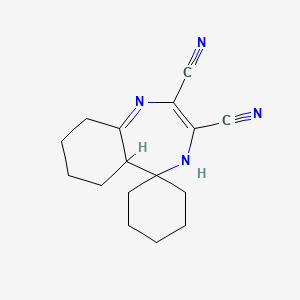
![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)
![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002654.png)